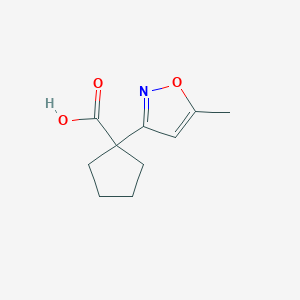

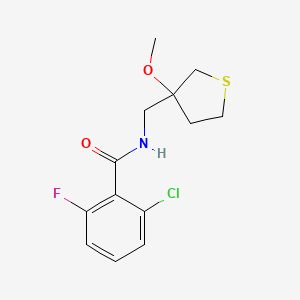

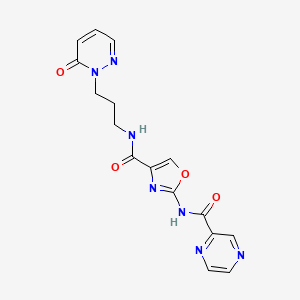

Methyl 2-((1-(4-(tert-butyl)benzoyl)pyrrolidin-3-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, such as the one in the requested compound, is a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The pyrrolidine ring in the compound is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold that can undergo various chemical reactions . The influence of steric factors on biological activity is also investigated, along with the structure–activity relationship (SAR) of the studied compounds .Applications De Recherche Scientifique

Metabolic Pathway Elucidation

Compounds featuring tert-butyl groups, similar to the one , have been studied for their metabolic pathways, particularly how they are processed by enzymes such as cytochrome P450s. For example, research on the metabolism of CP-533,536, a compound with a tert-butyl group, by human liver microsomes and cytochrome P450 isoforms highlights the importance of understanding how such structures are biotransformed. These studies are crucial for drug development and toxicology (C. Prakash et al., 2008).

Polymerization Catalysts

The use of pyrrolidinone and related structures as electron-pair donors in polymerization processes, for creating linear living polyisobutylenes, showcases the utility of these functional groups in synthetic chemistry. This application is fundamental in developing new materials with tailored properties (G. Pratap & J. P. Heller, 1992).

Synthesis of Novel Organic Compounds

Research into the synthesis of triazolopyridine and pyridine–pyrazole hybrid derivatives from pyridine derivatives, including those with thio groups, indicates the vast potential of these compounds in medicinal chemistry. These studies often target the development of new therapeutic agents with antimicrobial and antioxidant activities (E. M. Flefel et al., 2018).

Catalysis and Oxidation Reactions

The catalytic potential of tert-butyl groups in oxidation reactions, such as the bismuth-catalyzed oxidation of alkyl and cycloalkyl arenes to ketones or substituted benzoic acids, demonstrates the chemical versatility and utility of these moieties in organic synthesis and industrial chemistry (Yannick Bonvin et al., 2005).

Computational and Spectroscopic Studies

Compounds with benzoyl and pyridyl groups have been the subject of computational and solvatochromic studies to understand their structural and electronic properties. Such research is foundational for designing molecules with specific optical and electronic characteristics, relevant in materials science and molecular engineering (Ana Cezarina Morosanu et al., 2018).

Propriétés

IUPAC Name |

methyl 2-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3S/c1-18(2,3)14-7-5-13(6-8-14)17(21)19-10-9-15(11-19)23-12-16(20)22-4/h5-8,15H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDYRWAIMOIHLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)SCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((1-(4-(tert-butyl)benzoyl)pyrrolidin-3-yl)thio)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B2977733.png)

![5-(6-Tert-butylpyridazin-3-yl)-2-(oxan-3-ylmethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2977736.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2977739.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2977740.png)

![3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2977747.png)